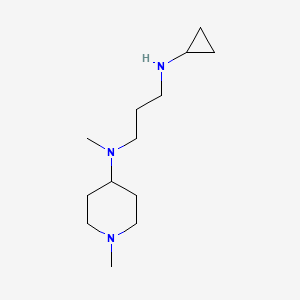

n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine is an organic compound with the molecular formula C13H27N3 It is a derivative of propane-1,3-diamine, featuring cyclopropyl and methyl groups, as well as a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine typically involves multiple steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Introduction of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using piperidine derivatives.

Coupling Reactions: The final step involves coupling the cyclopropyl and piperidine moieties with propane-1,3-diamine under controlled conditions, often using catalysts and specific reaction temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of fixed-bed reactors and high-pressure hydrogenation techniques can optimize the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Saturated amines.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine has several applications in scientific research:

Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing compounds with specific pharmacological activities.

Materials Science: Utilized in the synthesis of polymers and advanced materials with unique properties.

Biological Studies: Employed in studying enzyme interactions and receptor binding due to its structural features.

Wirkmechanismus

The mechanism of action of n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and piperidine moieties contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Methyl-1,3-propanediamine: A simpler analog without the cyclopropyl and piperidine groups.

N,N’-Bis(3-aminopropyl)propane-1,3-diamine: Contains additional amino groups, leading to different reactivity and applications

Uniqueness

n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine is unique due to its combination of cyclopropyl, methyl, and piperidine groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development .

Biologische Aktivität

n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine, also known by its CAS number 1183491-64-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₁₈N₂

- Molecular Weight : 154.25 g/mol

- CAS Number : 1183491-64-6

- Structure : The compound contains a cyclopropyl group and a piperidine moiety, which are significant for its biological interactions.

The biological activity of this compound has been linked to its interaction with various biological targets:

- Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. Kinases are critical in regulating cell growth and proliferation, making them important targets for cancer therapy and other diseases.

- Antiviral Activity : Recent research indicates that compounds with similar structures exhibit antiviral properties by inhibiting host cell kinases that viruses exploit for replication. This suggests a potential application in treating viral infections.

Table 1: Biological Activity Overview

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: In Vitro Kinase Inhibition

A study investigated the inhibitory effects of this compound on various kinases. The results indicated significant inhibition of AAK1 and GAK kinases, which are implicated in viral infections such as Dengue virus. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against these targets .

Study 2: Antiviral Efficacy

In an experimental model using human primary monocyte-derived dendritic cells (MDDCs), the compound exhibited antiviral efficacy against Dengue virus. This study highlighted its potential as a broad-spectrum antiviral agent by validating its mechanism of action through target binding assays .

Study 3: Cytotoxicity Assessment

The cytotoxic effects of this compound were assessed across various cancer cell lines. The results indicated that while the compound showed effective inhibition of cell proliferation, it also exhibited selectivity towards cancerous cells over normal cells, suggesting a favorable therapeutic index .

Eigenschaften

Molekularformel |

C13H27N3 |

|---|---|

Molekulargewicht |

225.37 g/mol |

IUPAC-Name |

N-cyclopropyl-N'-methyl-N'-(1-methylpiperidin-4-yl)propane-1,3-diamine |

InChI |

InChI=1S/C13H27N3/c1-15-10-6-13(7-11-15)16(2)9-3-8-14-12-4-5-12/h12-14H,3-11H2,1-2H3 |

InChI-Schlüssel |

GVRDDZFFYKUZNC-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC(CC1)N(C)CCCNC2CC2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.